5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide 5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20058401
InChI: InChI=1S/C15H16ClN3O2S/c1-3-8-22-15-17-9-10(16)13(19-15)14(20)18-11-6-4-5-7-12(11)21-2/h4-7,9H,3,8H2,1-2H3,(H,18,20)
SMILES:
Molecular Formula: C15H16ClN3O2S
Molecular Weight: 337.8 g/mol

5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC20058401

Molecular Formula: C15H16ClN3O2S

Molecular Weight: 337.8 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide -

Specification

Molecular Formula C15H16ClN3O2S
Molecular Weight 337.8 g/mol
IUPAC Name 5-chloro-N-(2-methoxyphenyl)-2-propylsulfanylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C15H16ClN3O2S/c1-3-8-22-15-17-9-10(16)13(19-15)14(20)18-11-6-4-5-7-12(11)21-2/h4-7,9H,3,8H2,1-2H3,(H,18,20)
Standard InChI Key LJZKDJUXDLAHMS-UHFFFAOYSA-N
Canonical SMILES CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2OC)Cl

Introduction

Synthesis

The synthesis of pyrimidine derivatives like this compound typically involves multi-step processes. General methods include:

  • Formation of Pyrimidine Core:

    • Cyclization reactions involving urea or thiourea derivatives with β-dicarbonyl compounds.

  • Functionalization:

    • Introduction of the propylsulfanyl group via nucleophilic substitution.

    • Chlorination at position 5 using reagents such as phosphorus oxychloride (POCl3).

  • Amidation:

    • Coupling of the pyrimidine derivative with 2-methoxyaniline under standard amidation conditions (e.g., using coupling agents like EDCI or DCC).

This synthetic route ensures precise substitution patterns necessary for biological activity.

Pharmacological Potential

Pyrimidine derivatives are well-documented for their diverse biological activities, including:

  • Anticancer Activity:

    • Many pyrimidine-based compounds exhibit antiproliferative effects by targeting DNA synthesis or specific enzymes involved in cell division .

  • Antimicrobial Properties:

    • The presence of sulfur (propylsulfanyl group) and halogen (chlorine) enhances antimicrobial efficacy by disrupting bacterial enzyme systems .

  • Anti-inflammatory Action:

    • Phenyl-substituted pyrimidines are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.

Mechanistic Insights

The compound’s structural features allow it to interact with biological targets through:

  • Hydrogen bonding via the carboxamide group.

  • Hydrophobic interactions facilitated by the propylsulfanyl chain.

  • Aromatic stacking interactions involving the phenyl ring.

Applications in Drug Development

Given its structural framework, 5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide could be a candidate for:

  • Lead Optimization:

    • Modifications on the phenyl or sulfanyl groups could enhance potency against specific targets.

  • Structure-Activity Relationship (SAR) Studies:

    • Investigating how substitutions affect biological activity can guide rational drug design.

  • Preclinical Studies:

    • Testing for anticancer, antimicrobial, or anti-inflammatory activity in vitro and in vivo.

Related Compounds

To contextualize this compound within its chemical family, here are examples of structurally related pyrimidines:

Compound NameKey SubstituentsReported Activity
2-Benzylsulfanyl-4-chloro-pyrimidineBenzylsulfanyl, ChlorineAnticancer
N-(5-Chloro-2-methylphenyl)-pyrimidinoneMethylphenyl, ChlorineAnti-inflammatory
5-Chloro-N-(3-chloro-4-methoxyphenyl)pyrimidineMethoxyphenyl, ChlorineAntimicrobial

These examples highlight the versatility of pyrimidines as scaffolds for therapeutic agents.

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